Boc-D-beta-Homoselenomethionine
Description
Boc-D-beta-Homoselenomethionine is a non-natural amino acid derivative featuring a selenium atom in place of sulfur, a beta-homo side chain (elongated by one methylene group), and a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability during peptide synthesis and alters its redox properties compared to sulfur-containing analogs. Selenium’s larger atomic radius and lower electronegativity influence bond lengths, conformational flexibility, and metabolic interactions, making it valuable in studying selenoprotein analogs or redox-active therapeutic peptides.
Properties
Molecular Formula |
C11H21NO4Se |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
QTCVBUATUZMYKQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:
Protection of the amine group: The amine group of D-beta-Homoselenomethionine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Selenation: The sulfur atom in methionine is replaced by selenium through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of D-beta-Homoselenomethionine are reacted with Boc2O in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Deprotection: Free amine derivative
Scientific Research Applications
Boc-D-beta-Homoselenomethionine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Boc-D-beta-Homoselenomethionine with two structurally analogous compounds from the evidence: Boc-beta-cyclohexyl-D-alanine monohydrate () and Boc-L-beta-Homoasparagine (). Key differences and similarities are highlighted in Table 1 and discussed below.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Comparisons
Structural and Functional Groups this compound: Features a selenium atom in the side chain, enhancing redox activity and metal-binding affinity compared to sulfur-containing methionine analogs. Boc-beta-cyclohexyl-D-alanine monohydrate: Contains a hydrophobic cyclohexyl group, increasing lipophilicity (XLogP3 = 3.7) . This contrasts with the polarizable selenium in the target compound, which may reduce hydrophobicity despite the elongated side chain. Boc-L-beta-Homoasparagine: Includes a carbamoyl group, enhancing hydrogen-bonding capacity (3 donors vs. 2 in the target compound), which may improve solubility in aqueous systems .
Synthetic Challenges The incorporation of selenium in this compound requires specialized reagents (e.g., selenocysteine derivatives) and inert conditions to prevent oxidation, unlike the straightforward alkylation used for Boc-beta-cyclohexyl-D-alanine . Boc-L-beta-Homoasparagine’s synthesis likely involves carbamoylation steps, which are less hazardous than selenium handling .
Bioavailability and Toxicity Selenium derivatives like this compound may exhibit dose-dependent toxicity (e.g., selenosis), necessitating stringent safety protocols absent in the SDS of Boc-L-beta-Homoasparagine . The cyclohexyl group in Boc-beta-cyclohexyl-D-alanine enhances membrane permeability but may limit renal clearance, whereas the selenium atom could facilitate selective cellular uptake via selenoprotein transporters .
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